Cas no 2135331-47-2 (1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid)

2135331-47-2 structure
اسم المنتج:1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid
- 1-(BENZO[B]THIOPHEN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
- 1-(BENZO[B]THIOPHEN-2-YL)CYCLOPROPANE-1-CARBOXYLICACID
- EN300-1850373
- 2135331-47-2
-
- نواة داخلي: 1S/C12H10O2S/c13-11(14)12(5-6-12)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,13,14)
- مفتاح Inchi: HJFURXXBACDOEE-UHFFFAOYSA-N
- ابتسامات: S1C2C=CC=CC=2C=C1C1(C(=O)O)CC1
حساب السمة
- نوعية دقيقة: 218.04015073g/mol
- النظائر كتلة واحدة: 218.04015073g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 285
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 65.5Ų
- إكسلوغ 3: 2.8
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850373-5.0g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 5g |
$3728.0 | 2023-06-02 | |
Enamine | EN300-1850373-0.05g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 0.05g |
$298.0 | 2023-09-19 | |
Enamine | EN300-1850373-10g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 10g |
$5528.0 | 2023-09-19 | |
1PlusChem | 1P01XIDK-2.5g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 2.5g |
$3177.00 | 2023-12-19 | |
Enamine | EN300-1850373-5g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 5g |
$3728.0 | 2023-09-19 | |
1PlusChem | 1P01XIDK-500mg |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 500mg |
$1301.00 | 2023-12-19 | |
Enamine | EN300-1850373-0.1g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 0.1g |
$446.0 | 2023-09-19 | |
Enamine | EN300-1850373-10.0g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 10g |
$5528.0 | 2023-06-02 | |
1PlusChem | 1P01XIDK-100mg |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 100mg |
$614.00 | 2023-12-19 | |
1PlusChem | 1P01XIDK-1g |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
2135331-47-2 | 95% | 1g |
$1652.00 | 2023-12-19 |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid الوثائق ذات الصلة
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2135331-47-2 (1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid) منتجات ذات صلة
- 2287316-94-1((3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride)
- 190897-58-6((1S,3S)-2,3-dihydro-1H-indene-1,3-diol)
- 301194-54-7(6,8-Dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one)
- 1063712-34-4(2-Chloro-4-formylphenylboronic Acid)
- 338749-44-3(2-Phenoxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile)
- 1806197-74-9(3-(Difluoromethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 75091-79-1(3-(cyclohex-3-en-1-yl)prop-2-enoic acid)
- 1798517-35-7(2-(2-fluorophenoxy)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]acetamide)
- 2229484-95-9(1-(1H-indol-6-yl)methyl-N-methylcyclopropan-1-amine)
- 1378678-50-2(8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline)
الموردين الموصى بهم
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
